molecular formula C16H14ClFO3 B1393909 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160251-11-5

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393909
M. Wt: 308.73 g/mol
InChI Key: JSYROGMPZXMVDX-UHFFFAOYSA-N
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Description

“3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C16H14ClFO3 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14ClFO3/c1-2-20-15-9-11 (16 (17)19)7-8-14 (15)21-10-12-5-3-4-6-13 (12)18/h3-9H,2,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 308.74 . The storage temperature is 28 C .

Scientific Research Applications

Derivatization Reagents for Hydroxyl and Amino Compounds

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is related to a group of fluorescent derivatization reagents used for compounds with hydroxyl and/or amino groups. These reagents, such as 4-(2-Phthalimidyl)benzoyl chloride, are stable at room temperature and can quantitatively condense with alcohols, amines, and amino acids under mild conditions to produce strongly fluorescent derivatives. These derivatives are then separated through techniques like thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).

Reactivity in Microemulsions

The solvolysis of various benzoyl halides, including compounds structurally similar to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, has been studied in microemulsions. These studies provide insight into the reactivity and kinetics of such compounds in different environments, contributing to a better understanding of their potential applications in chemical reactions and synthesis processes (Fernández et al., 2003).

'Green' Benzoylation Methodologies

Innovative 'green' methodologies have been developed for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, providing a mild and efficient alternative to traditional methods. This approach, which could potentially apply to derivatives like 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, highlights the versatility and efficiency of using ionic liquids in chemical synthesis, especially for selective benzoylation processes (Prasad et al., 2005).

Synthesis of Polyhydroxylated Stilbenes

Compounds structurally related to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride have been used in the synthesis of polyhydroxylated stilbenes, analogs of the antioxidant resveratrol. These derivatives are synthesized through palladium-catalyzed decarbonylative coupling conditions, demonstrating the compound's utility in creating complex molecules with potential health benefits (Andrus & Liu, 2006).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYROGMPZXMVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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